molecular formula C20H44O2Si B14020431 (R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol

(R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol

Cat. No.: B14020431
M. Wt: 344.6 g/mol
InChI Key: WOUDGKLRLYISOC-LJQANCHMSA-N
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Description

®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of a long-chain alcohol. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol typically involves the protection of the hydroxyl group of ®-3-hydroxytetradecan-1-ol. The process can be summarized as follows:

    Starting Material: ®-3-hydroxytetradecan-1-ol.

    Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).

    Catalyst: Imidazole or a similar base.

    Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).

The reaction proceeds via the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol.

Industrial Production Methods

While specific industrial production methods for ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.

    Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Deprotection: ®-3-hydroxytetradecan-1-ol.

    Oxidation: ®-3-oxotetradecan-1-ol or ®-3-tetradecanal.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is used in various fields of scientific research:

    Chemistry: As a protected intermediate in the synthesis of complex molecules.

    Biology: In the study of lipid metabolism and as a model compound for studying membrane interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butyldiphenylsilyl)oxy)tetradecan-1-ol: Similar protecting group but with phenyl groups instead of methyl groups.

    ®-3-((Trimethylsilyl)oxy)tetradecan-1-ol: Uses a smaller trimethylsilyl group.

    ®-3-((Triisopropylsilyl)oxy)tetradecan-1-ol: Uses a bulkier triisopropylsilyl group.

Uniqueness

®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is unique due to the balance it offers between steric bulk and ease of removal. The tert-butyldimethylsilyl group provides sufficient steric protection to the hydroxyl group while being easily removable under mild conditions, making it a versatile protecting group in organic synthesis.

Properties

Molecular Formula

C20H44O2Si

Molecular Weight

344.6 g/mol

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxytetradecan-1-ol

InChI

InChI=1S/C20H44O2Si/c1-7-8-9-10-11-12-13-14-15-16-19(17-18-21)22-23(5,6)20(2,3)4/h19,21H,7-18H2,1-6H3/t19-/m1/s1

InChI Key

WOUDGKLRLYISOC-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CCO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCC(CCO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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